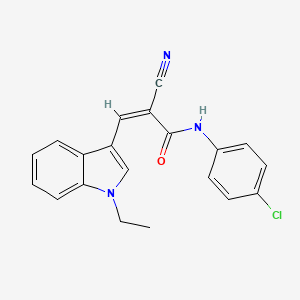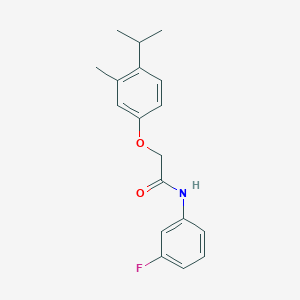
N-(4-chlorophenyl)-2-cyano-3-(1-ethyl-1H-indol-3-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-cyano-3-(1-ethyl-1H-indol-3-yl)acrylamide, commonly known as CEP-33779, is a small molecule inhibitor of the transcription factor nuclear factor kappa B (NF-κB). NF-κB is a protein complex that regulates the expression of genes involved in inflammation, immunity, and cell survival. CEP-33779 has shown promise in preclinical studies for the treatment of various inflammatory and autoimmune diseases, as well as cancer.
作用机制
CEP-33779 inhibits NF-κB activation by binding to the IKKβ kinase subunit, which is responsible for phosphorylating the inhibitor of κB (IκB) protein. Phosphorylation of IκB leads to its degradation, allowing NF-κB to translocate to the nucleus and activate gene expression. By inhibiting IKKβ, CEP-33779 prevents IκB degradation and NF-κB activation.
Biochemical and Physiological Effects
CEP-33779 has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor effects in preclinical studies. In addition to its effects on NF-κB, CEP-33779 has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. CEP-33779 has also been shown to promote the differentiation of regulatory T cells, which are important for maintaining immune tolerance. Finally, CEP-33779 has been shown to inhibit the growth and survival of various cancer cell lines.
实验室实验的优点和局限性
CEP-33779 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, CEP-33779 also has some limitations. It is not specific to IKKβ and can inhibit other kinases, which may lead to off-target effects. It also has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on CEP-33779. One area of interest is the development of more specific IKKβ inhibitors that do not have off-target effects. Another area of interest is the use of CEP-33779 in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Finally, CEP-33779 may have potential for the treatment of other diseases, such as Alzheimer's disease, where NF-κB activation has been implicated in disease pathogenesis.
合成方法
CEP-33779 can be synthesized using a multi-step process. The first step involves the reaction of 4-chlorobenzyl cyanide with 1-ethyl-3-(dimethylamino)propylamine to form the corresponding secondary amine. This amine is then reacted with indole-3-carboxaldehyde to form the indole derivative. The final step involves the reaction of the indole derivative with acryloyl chloride to form CEP-33779.
科学研究应用
CEP-33779 has been extensively studied in preclinical models of various diseases. In a mouse model of rheumatoid arthritis, CEP-33779 was shown to reduce joint inflammation and destruction by inhibiting NF-κB activation. In a mouse model of multiple sclerosis, CEP-33779 was shown to reduce inflammation and demyelination in the central nervous system. In a mouse model of colitis, CEP-33779 was shown to reduce inflammation and improve intestinal barrier function.
属性
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(1-ethylindol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-2-24-13-15(18-5-3-4-6-19(18)24)11-14(12-22)20(25)23-17-9-7-16(21)8-10-17/h3-11,13H,2H2,1H3,(H,23,25)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUINGHXFWHXXFE-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(1-ethylindol-3-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5682515.png)

![methyl 4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzoate](/img/structure/B5682526.png)
![3-(4-methoxybenzyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5682532.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5682539.png)
![6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline](/img/structure/B5682541.png)
![6-{4-[1-(dimethylamino)ethyl]phenyl}pyridin-3-ol](/img/structure/B5682549.png)
![1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5682552.png)

![(3aS*,7aR*)-5-methyl-2-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5682567.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5682568.png)
![7-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5682603.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682612.png)
